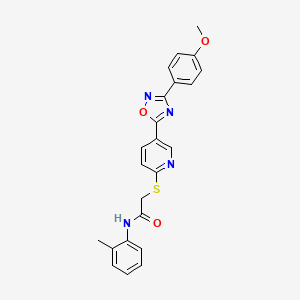

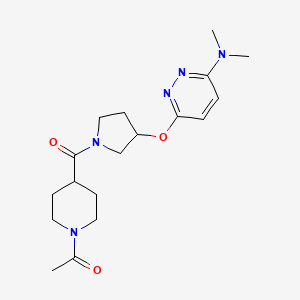

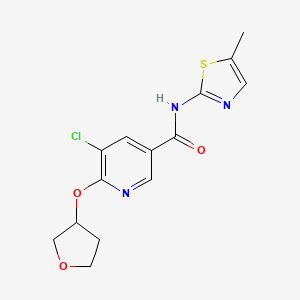

1-(3,4-dichlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical substance with the CAS Number 956755-31-01. However, detailed information about this specific compound is not readily available in the literature.

Synthesis Analysis

There is no specific information available on the synthesis of “1-(3,4-dichlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol”. However, a related process involving the protodeboronation of pinacol boronic esters has been reported2. This process involves a radical approach and has been used for the formal anti-Markovnikov alkene hydromethylation2.Molecular Structure Analysis

The molecular structure analysis of this compound is not readily available in the literature. However, it is known that compounds containing a pyridine skeleton substituted by one or more amine groups are classified as aminopyridines3.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(3,4-dichlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol”.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-dichlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol” are not readily available in the literature.Scientific Research Applications

Anticancer and Antimicrobial Agents

Research on compounds incorporating pyrazoline, pyridine, and dichlorophenyl groups has shown significant potential in anticancer and antimicrobial activities. For instance, a study on 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their synthesis and molecular docking studies, revealing these compounds as promising anticancer and antimicrobial agents. The compounds exhibited potent activity against a 60 cancer cell line panel and showed good in vitro antibacterial and antifungal activities (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Optoelectronic Applications

Compounds featuring pyridinyl and pyrazolyl groups have been synthesized for optoelectronic applications, such as organic light-emitting diodes (OLEDs). A notable study synthesized Pt(II) phosphors with pyridinyl pyrazolate chelates, demonstrating their utility in creating mechanoluminescent and efficient white OLEDs. These complexes exhibited high external quantum efficiency, showcasing their potential for advanced optoelectronic devices (Li-min Huang et al., 2013).

Material Science

In material science, pyrazolo pyridine derivatives have been investigated for their structural, optical, and junction characteristics. A study on pyridine derivatives explored their thermal, structural, and optical properties, along with their applications in creating heterojunctions for photovoltaic devices. The research provides insights into the electronic properties of these compounds, which could be valuable for the development of novel materials (I. Zedan, F. El-Taweel, E. El-Menyawy, 2020).

Safety And Hazards

There is no specific safety and hazard information available for “1-(3,4-dichlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol”. However, it is important to handle all chemical substances with appropriate safety measures.

Future Directions

The future directions for the study and application of “1-(3,4-dichlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol” are not readily available in the literature. However, the development of new synthetic methods and the exploration of their potential applications in various fields could be potential future directions2.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.

properties

IUPAC Name |

2-(3,4-dichlorophenyl)-3-methyl-4-pyridin-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O/c1-9-14(13-4-2-3-7-18-13)15(21)19-20(9)10-5-6-11(16)12(17)8-10/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCQTDNVXSCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)

![4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714274.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2714275.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)

![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)